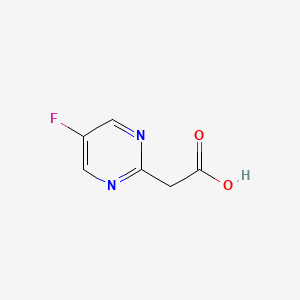

(5-Fluoropyrimidin-2-yl)acetic acid

Beschreibung

Significance of Pyrimidine (B1678525) Scaffold in Pharmaceutical Research

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block in numerous biological molecules, most notably as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA. semanticscholar.org This natural prevalence has made pyrimidine and its derivatives a focal point for medicinal chemists. semanticscholar.org The structural versatility of the pyrimidine scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity. bohrium.com

The significance of the pyrimidine scaffold is underscored by its presence in a diverse array of approved drugs with a wide spectrum of therapeutic applications. nih.gov These include anticancer agents like 5-fluorouracil (B62378), antiviral drugs such as zidovudine (B1683550) for HIV treatment, and antibacterial compounds like trimethoprim. semanticscholar.org The ability of pyrimidine derivatives to interact with various biological targets, including enzymes and receptors, has led to their investigation for a multitude of diseases. nih.govmdpi.com Researchers have successfully developed pyrimidine-based compounds with anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and even central nervous system activities. mdpi.com The ongoing exploration of pyrimidine chemistry continues to yield novel drug candidates, highlighting its enduring importance in the pharmaceutical sciences. nih.govtandfonline.com

Overview of (5-Fluoropyrimidin-2-yl)acetic Acid in Context of Pyrimidine Derivatives

This compound is a specific derivative of pyrimidine that has emerged as a valuable building block and intermediate in the synthesis of more complex molecules with potential therapeutic applications. The introduction of a fluorine atom at the 5-position of the pyrimidine ring is a key structural feature. Fluorine substitution is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, binding affinity, and pharmacokinetic properties.

While direct, extensive research on the specific biological activities of this compound itself is not widely published, its importance lies in its utility as a synthetic precursor. It serves as a key component in the construction of larger molecules where the fluoropyrimidine moiety is a critical pharmacophore. For instance, derivatives of fluoropyrimidines have been investigated for their potential as anticancer agents. nih.govgoogle.com The acetic acid side chain provides a reactive handle for further chemical modifications, allowing for the attachment of other molecular fragments to create a diverse library of compounds for biological screening.

The table below provides a summary of the key properties of this compound.

| Property | Value |

| Chemical Formula | C6H5FN2O2 |

| Molecular Weight | 156.11 g/mol |

| CAS Number | 1196145-38-6 |

| Appearance | Varies (often a solid) |

| Solubility | Information not widely available |

This data is compiled from publicly available chemical databases. chem-contract.comnih.gov

In the broader context of pyrimidine derivatives, this compound represents a strategic starting material. Its structure incorporates both the biologically relevant fluoropyrimidine core and a versatile acetic acid functional group, making it a valuable tool for medicinal chemists in the rational design and synthesis of novel drug candidates. The exploration of compounds derived from this particular acid is an active area of research, with the potential to yield new therapies for a range of diseases.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(5-fluoropyrimidin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-4-2-8-5(9-3-4)1-6(10)11/h2-3H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPKSSZAMKKYFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60720979 | |

| Record name | (5-Fluoropyrimidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196145-38-6 | |

| Record name | (5-Fluoropyrimidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoropyrimidin 2 Yl Acetic Acid and Analogues

Established Synthetic Pathways for Pyrimidineacetic Acids

The synthesis of pyrimidineacetic acids, including the fluorinated target compound, generally follows a convergent approach where the pyrimidine (B1678525) core is first assembled, followed by the introduction or modification of the acetic acid moiety.

Condensation Reactions in Pyrimidine Synthesis

The formation of the pyrimidine ring is a cornerstone of the synthesis. The most common and versatile method is the principal synthesis, which involves the condensation of a compound containing an amidine group with a 1,3-dicarbonyl compound or its equivalent. mdpi.com This approach allows for the construction of a wide variety of substituted pyrimidines.

One-pot, three-component reactions have emerged as an efficient strategy for pyrimidine synthesis. acs.orgscispace.com These reactions, often catalyzed by acids or bases, combine an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile (B47326) or ethyl cyanoacetate), and an amidine to directly form the pyrimidine ring. tandfonline.com For instance, magnesium oxide has been shown to be an effective heterogeneous base catalyst for this transformation. tandfonline.com The mechanism typically involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the amidine and subsequent cyclization. tandfonline.com

The choice of reactants in these condensation reactions is crucial for introducing the necessary functionalities for later steps. For example, using a precursor that already contains a leaving group at the 2-position of the pyrimidine ring can facilitate the subsequent introduction of the acetic acid side chain.

Introduction of Acetic Acid Moiety

Once the pyrimidine ring is formed, the acetic acid group can be introduced at the desired position. A common strategy involves the reaction of a pyrimidine derivative bearing a suitable leaving group, such as a halogen or a sulfonyl group, with a reagent that provides the two-carbon acetic acid chain.

For instance, 2-halopyrimidines can undergo nucleophilic substitution with the enolate of an acetic acid ester, such as ethyl acetate (B1210297), followed by hydrolysis of the ester to yield the pyrimidineacetic acid. Another approach involves the use of organometallic reagents. A pyrimidine can be lithiated at the desired position, and the resulting organolithium intermediate can then react with a suitable electrophile, such as carbon dioxide, to form a carboxylic acid, which can then be further elaborated to the acetic acid. researchgate.net

A novel strategy for synthesizing fully substituted pyrimidines with an oxy-functionalized acetate chain involves a cascade approach using activated skipped diynes and amidines. rsc.org This method proceeds through two successive aza-Michael addition reactions to assemble the pyrimidine ring with the desired side chain. rsc.org

Halogenation Strategies for Fluorinated Pyrimidines

The introduction of a fluorine atom onto the pyrimidine ring is a key step in the synthesis of (5-Fluoropyrimidin-2-yl)acetic acid. Direct fluorination of the pyrimidine ring can be achieved using electrophilic fluorinating agents. Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are often used for this purpose. researchgate.net The reaction conditions, including the solvent and temperature, are critical to control the regioselectivity of the fluorination.

Alternatively, the fluorine atom can be introduced by using a fluorinated building block in the initial pyrimidine synthesis. For example, a fluorinated 1,3-dicarbonyl compound can be condensed with an amidine to directly form a fluorinated pyrimidine. nih.gov This approach avoids the need for a separate fluorination step and can offer better control over the position of the fluorine atom. A synthesis of 4-amino-5-fluoropyrimidines has been developed using potassium 2-cyano-2-fluoroethenolate and amidine hydrochlorides, providing excellent yields under mild conditions. nih.gov

Another method involves the use of β-CF3-1,3-enynes, which can undergo a controllable defluorinative cyclization with amidine hydrochlorides to produce fluorinated pyrimidines. acs.org The reaction conditions can be tuned to achieve either double or triple C-F bond cleavage, leading to different fluorinated heterocyclic frameworks. acs.org

Advanced Synthetic Approaches and Chemo-selectivity

Modern synthetic chemistry offers advanced methods that provide greater efficiency and selectivity in the preparation of complex molecules like this compound. Chemo-selectivity, the ability to react with one functional group in the presence of others, is a significant challenge, particularly in polyfunctionalized molecules.

Metal-free, site-selective C-N bond-forming reactions have been developed for polyhalogenated pyrimidines. rsc.org These reactions demonstrate that by changing from a pyridine (B92270) to a pyrimidine ring, the preferred site of nucleophilic attack can be tuned from a fluorine to a chlorine substituent, highlighting the subtle electronic effects that govern reactivity. rsc.org

Furthermore, the development of novel catalytic systems continues to push the boundaries of pyrimidine synthesis. For instance, iridium-catalyzed multicomponent synthesis allows for the regioselective formation of pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps. organic-chemistry.org

The table below summarizes some of the key synthetic reactions for preparing pyrimidine derivatives.

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Reference |

| Pinner Synthesis | 1,3-Dicarbonyl compounds, Amidines | - | Pyrimidines | mdpi.com |

| Three-Component Condensation | Aldehydes, Active methylene compounds, Amidines | Acid or Base (e.g., MgO) | Polyfunctionalized pyrimidines | acs.orgscispace.comtandfonline.com |

| Defluorinative Cyclization | β-CF3-1,3-enynes, Amidine hydrochlorides | - | Fluorinated pyrimidines | acs.org |

| Electrophilic Fluorination | Pyrimidine, Selectfluor® | - | Fluorinated pyrimidines | researchgate.net |

| Nucleophilic Substitution | 2-Halopyrimidine, Enolate of acetic acid ester | Base | Pyrimidineacetic acid ester | |

| Lithiation and Carboxylation | Pyrimidine, n-BuLi, CO2 | - | Pyrimidinecarboxylic acid | researchgate.net |

Characterization Techniques for Synthesized this compound Derivatives

The structural elucidation and purity assessment of newly synthesized this compound derivatives are performed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for characterizing fluorinated pyrimidines.

¹H NMR provides information about the protons in the molecule, including their chemical environment and coupling to adjacent nuclei.

¹³C NMR helps to identify the carbon skeleton of the molecule.

¹⁹F NMR is particularly crucial for fluorinated compounds, as it directly observes the fluorine nucleus, providing information about its chemical shift and coupling to neighboring protons and carbons. nih.govnih.govaacrjournals.orgbenthamdirect.comkarger.com This technique is highly specific and can be used to monitor the metabolism of fluoropyrimidine drugs. nih.govbenthamdirect.comkarger.com

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. massbank.euresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. gjar.orgvandanapublications.comresearchgate.netarkat-usa.orgscirp.org Characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching), the pyrimidine ring (C=N and C=C stretching), and the C-F bond can be observed. vandanapublications.comresearchgate.net

The table below lists the key characterization techniques and the information they provide for this compound derivatives.

| Technique | Information Provided | Reference |

| ¹H NMR | Proton environment, coupling constants | nih.gov |

| ¹³C NMR | Carbon skeleton | nih.gov |

| ¹⁹F NMR | Fluorine environment, C-F coupling | nih.govnih.govaacrjournals.orgbenthamdirect.comkarger.com |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | massbank.euresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Elemental composition | nih.gov |

| Infrared (IR) Spectroscopy | Functional groups | gjar.orgvandanapublications.comresearchgate.netarkat-usa.orgscirp.org |

Biological Activity Profiles and Mechanistic Investigations of 5 Fluoropyrimidin 2 Yl Acetic Acid and Its Derivatives

Antineoplastic and Cytotoxic Research Applications

Derivatives of (5-Fluoropyrimidin-2-yl)acetic acid have been a subject of significant interest in oncology research due to their potential as anticancer agents. These compounds, which are structurally related to the widely used chemotherapy drug 5-fluorouracil (B62378) (5-FU), are investigated for their ability to impede cancer cell growth through various mechanisms. nih.govresearchgate.net

Interference with DNA Synthesis and Cell Proliferation Inhibition

A primary mechanism by which fluoropyrimidine derivatives, including those of this compound, exert their anticancer effects is by interfering with DNA synthesis. google.com These compounds can be intracellularly metabolized to active forms that inhibit thymidylate synthase, a critical enzyme for the production of thymidine (B127349), a necessary component of DNA. google.com This disruption of DNA synthesis ultimately hinders the proliferation of rapidly dividing cancer cells. researchgate.net Research has shown that various substituted pyrimidine (B1678525) derivatives can effectively inhibit the growth of cancer cells, leading to cell death. researchgate.net For instance, some novel 2,4,5-substituted pyrimidine derivatives have demonstrated potent inhibition of human hepatocellular carcinoma cells. researchgate.net

Enzyme Inhibition Mechanisms

Beyond the direct interference with DNA synthesis, derivatives of this compound are also explored for their ability to inhibit other key enzymes involved in cancer progression. For example, certain pyrrole (B145914) compounds incorporating the 5-fluoropyrimidin-2-yl moiety have shown high potency in enzyme inhibition tests. google.com Additionally, some pyrimidine derivatives target the dihydrofolate reductase enzyme in parasites, an essential enzyme for their survival, suggesting a broader potential for enzyme-targeted therapies. researchgate.net The development of inhibitors for kinases like Cdc7, which is involved in DNA replication, represents another avenue of research for pyrimidine-based compounds. acs.org

Cellular Viability and Cytotoxicity Assays in Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated across various cancer cell lines. In a study, (5-Fluorouracil-1-yl)acetic acid (5-FA), a related compound, was found to be significantly less toxic than 5-FU in A431, HT29, and HeLa cells, with its cytotoxicity being enhanced when conjugated to nanoparticles. nih.gov This suggests that the acetic acid moiety can influence the compound's cellular uptake and toxicity profile. nih.gov Further studies on novel 2,4,5-substituted pyrimidine derivatives have revealed potent inhibition against the human hepatocellular carcinoma BEL-7402 cancer cell line, with some compounds exhibiting IC50 values below 0.10 microM. researchgate.net The table below summarizes the cytotoxic activity of a related compound, 5-FA, in different cancer cell lines.

| Cell Line | IC50 of 5-FU (µM) | Cytotoxicity of 5-FA |

| A431 | 47.02 ± 0.65 | Less toxic than 5-FU |

| HT29 | 85.37 ± 1.81 | Less toxic than 5-FU |

| HeLa | 43.34 ± 2.77 | Less toxic than 5-FU |

Data sourced from a study on the targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells. nih.gov

Antimicrobial Research Focus

In addition to their antineoplastic properties, derivatives of this compound have demonstrated promising antimicrobial activities.

Antibacterial Efficacy and Mechanistic Insights

Several studies have highlighted the antibacterial potential of compounds containing the 5-fluoropyrimidin-2-yl group. For instance, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives with a pyrimidine-substituted piperazine (B1678402) showed moderate to good antibacterial activity against various Gram-positive bacteria. nih.gov Some of these compounds exhibited minimum inhibitory concentrations (MICs) in the range of 2-32 µg/mL. nih.gov Another study reported that certain urea (B33335) and carboxamide derivatives of (5-fluoropyrimidin-2-yl)piperazine displayed strong antimicrobial activity against Klebsiella pneumoniae and Enterococcus faecium. researchgate.net The table below presents the antibacterial activity of some of these derivatives.

| Compound | Target Bacteria | IC50 (µg/mL) |

| N-(4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl) phenyl) cyclobutanecarboxamide (B75595) (9g) | K. pneumoniae | 27.1 |

| 1-cyclopropyl-3-(4-(4-(5-fluoropyrimidin-2-yl) piperazin-1-yl) phenyl) urea (7c) | K. pneumoniae | 32.4 |

| 1-cyclobutyl-3-(4-(4-(5-fluoropyrimidin-2-yl) piperazin-1-yl) phenyl) urea (7d) | K. pneumoniae | 32.4 |

| 1-cyclohexyl-3-(4-(4-(5-fluoropyrimidin-2-yl) piperazin-1-yl) phenyl) urea (7h) | E. faecium | 26.2 |

| 1-ethyl-3-(4-(4-(5-fluoropyrimidin-2-yl) piperazin-1-yl) phenyl) urea (7i) | E. faecium | 34.2 |

| 1-(4-(4-(5-fluoropyrimidin-2-yl) piperazin-1-yl) phenyl)-3-phenylurea (7f) | P. aeruginosa | 9.8 |

Data sourced from a study on the synthesis and antimicrobial activities of 5-(o-Hydroxyaroyl)pyrimidines. researchgate.net

Antifungal Potential and Membrane Disruption Studies

The antifungal properties of this compound derivatives are also an active area of research. A pyrrole compound, 2-(1,5-dimethyl-3-phenyl-1H-pyrrol-2-yl)-N-(4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)phenyl)-2-oxoacetamide, has been identified as a particularly effective antifungal agent, showing high potency in fungal inhibition tests. google.com Another derivative, 2-(1,5-dimethyl-3-phenyl-1H-pyrrol-2-yl)-N-(4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)-3-hydroxyphenyl)-2-oxoacetamide, also exhibited good antifungal activity. google.com The mechanism of action for some antifungal pyrimidine derivatives may involve the disruption of fungal cell membranes.

Antiviral Activity Research

Derivatives of 5-fluoropyrimidine (B1206419) have been a cornerstone in the development of antiviral therapies. nih.gov The incorporation of a fluorine atom can enhance the metabolic stability of nucleoside analogs and improve their interaction with viral enzymes. mdpi.com

Research into 5-fluoropyrimidine derivatives has shown activity against a range of viruses. For instance, certain 4'-thionucleosides derived from 5-fluorocytosine (B48100) have been investigated for their potential against Hepatitis C virus (HCV) and other viruses in the Flaviviridae family. mdpi.com While a series of newly synthesized 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives were evaluated for their activity against SARS-CoV-2, they did not show significant anti-SARS-CoV-2 activity, with EC50 values greater than 100 µM. nih.gov

Historically, pyrimidine derivatives have been crucial in antiviral drug discovery. nih.gov For example, 2'-deoxy-4'-thiopyrimidines have demonstrated activity against Herpes Simplex Virus (HSV), Varicella Zoster Virus (VZV), and cytomegalovirus (CMV). mdpi.com Furthermore, the fluorinated nucleoside, Trifluridine (TFT), is used to treat herpes simplex keratitis and has shown potent in vitro activity against HSV-1 and -2. mdpi.com Mechanistically, TFT is converted to its triphosphate form within the cell, which then inhibits viral DNA synthesis by being incorporated into the viral DNA. mdpi.com Another fluorinated pyrimidine analog, Emtricitabine (FTC), is a potent drug for treating Human Immunodeficiency Virus (HIV). mdpi.com

The following table summarizes the antiviral activity of selected fluorinated pyrimidine derivatives:

| Compound/Derivative | Target Virus(es) | Activity/Finding |

| 4'-Thionucleosides from 5-Fluorocytosine | Hepatitis C Virus (HCV), Flaviviridae | Investigated for antiviral potential. mdpi.com |

| 1,3,4-Oxadiazole-5-Fluorocytosine Hybrids | SARS-CoV-2 | No significant activity (EC50 >100 µM). nih.gov |

| 2'-Deoxy-4'-thiopyrimidines | HSV, VZV, CMV | Demonstrated antiviral activity. mdpi.com |

| Trifluridine (TFT) | HSV-1, HSV-2 | Potent in vitro activity; used in treatment of herpes simplex keratitis. mdpi.com |

| Emtricitabine (FTC) | HIV-1, HIV-2 | Potent antiviral drug. mdpi.com |

| 5-(5-Bromothien-2-yl)-2'-deoxyuridine | HSV-1 | Healed HSV-1 keratitis in rabbits when applied as eye drops. nih.gov |

| 2-hydroxy-2-trifluoromethylthiolane (10S52) | HSV-1 | Significantly inhibited HSV-1 reproduction. sciforum.net |

Anti-inflammatory Research

Pyrimidine derivatives have been investigated for their anti-inflammatory properties. researchgate.net Some studies have shown that these compounds can exhibit anti-inflammatory activity comparable to or greater than standard drugs like diclofenac (B195802) sodium and celecoxib (B62257) in animal models of inflammation. researchgate.netresearchgate.net The mechanisms underlying this activity may involve the inhibition of enzymes such as nitric oxide synthase and lipo-oxygenase. researchgate.net

One study highlighted that newly synthesized pyrimidine derivatives demonstrated notable anti-inflammatory and antioxidant activities. researchgate.net For instance, in an albumin denaturation assay, a method to screen for anti-inflammatory properties, one of the synthesized compounds showed 70% inhibition at a 10 ppm concentration. researchgate.net Another study on imidazolyl acetic acid derivatives also reported anti-inflammatory and analgesic activities. nih.gov

The anti-inflammatory effects of some compounds are linked to the modulation of key signaling pathways. For example, the activation of the Nrf2 signaling pathway, which plays a crucial role in the antioxidant and anti-inflammatory response, has been observed with certain derivatives. mdpi.com

The table below presents findings from anti-inflammatory research on pyrimidine and related acetic acid derivatives.

| Compound/Derivative Class | Model/Assay | Key Finding |

| Pyrimidine Derivatives | Formalin-induced paw edema and cotton pellet granuloma in rats | Activity greater than celecoxib and diclofenac sodium. researchgate.net |

| Pyrimidine Derivatives | Albumin denaturation assay | One compound showed 70% inhibition at 10 ppm. researchgate.net |

| Imidazolyl Acetic Acid Derivatives | Carrageenan-induced rat paw edema | Exhibited anti-inflammatory activity. nih.gov |

| Pyridopyrimidinones | COX inhibition assay | Showed modest to moderate COX-1 inhibition and favorable COX-2 inhibition. researchgate.net |

| 4-methylesculetin | TNBS-induced colitis in rats | Upregulated GST and GR and prevented Nrf2 downregulation. mdpi.com |

Antioxidant Research and Lipid Peroxidation Inhibition

Several studies have explored the antioxidant potential of pyrimidine derivatives and related heterocyclic compounds. researchgate.netpensoft.net The antioxidant activity is often assessed through methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and by measuring the inhibition of lipid peroxidation. pensoft.netturkjps.orgdergipark.org.tr

Lipid peroxidation is a key process in cellular injury, and its inhibition is a significant indicator of antioxidant efficacy. mdpi.com Research on novel thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives demonstrated their ability to scavenge DPPH radicals. pensoft.net Similarly, a study on new benzimidazole (B57391) derivatives, which also incorporated an acetic acid hydrazide moiety, showed moderate DPPH radical scavenging activity and inhibition of lipid peroxidation. dergipark.org.tr

The introduction of an acetic acid substituent can influence the antioxidant activity. For instance, a -CH2COOH group is a weak electron-donating group, which can increase the electron density on an attached phenyl ring, thereby decreasing the bond dissociation energy of a phenolic OH bond and enhancing antioxidant activity. nih.gov

The following table summarizes the findings of antioxidant and lipid peroxidation inhibition studies.

| Compound/Derivative Class | Assay | Result |

| Thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives | DPPH radical scavenging | Showed antioxidant activity. pensoft.net |

| Benzimidazole-1-yl-acetic acid hydrazide derivatives | DPPH radical scavenging and lipid peroxidation inhibition | Moderately active. dergipark.org.tr |

| Oxazole-5(4H)-one derivatives | Inhibition of lipid peroxidation and EROD enzyme activity | One derivative, E3, showed significant inhibition of microsomal EROD activity (89%). turkjps.org |

| Melatonin | Hydroxyl radical scavenging | More potent than glutathione (B108866) (IC50 of 21 µM vs. 286 µM). nih.gov |

| Bilirubin | Lipid peroxidation inhibition | Prevents Cu2+-mediated oxidation of LDL. nih.gov |

Interaction with Biological Targets (e.g., Glutathione)

The interaction of pyrimidine derivatives with biological molecules like glutathione (GSH) is a critical aspect of their mechanism of action, particularly in the context of anti-inflammatory and antioxidant effects. mdpi.com Glutathione is a major endogenous antioxidant that plays a vital role in protecting cells from oxidative damage. nih.gov

In the context of drug design, the interaction with glutathione can be exploited. For example, a prodrug of 5-fluorouracil (5-FU) was designed to be activated by glutathione in the tumor microenvironment, leading to the release of the active drug. researchgate.net Thiols, such as glutathione, are effective antioxidants and can reduce reactive oxygen species, undergoing oxidation to disulfides in the process. nih.gov

Structure Activity Relationship Sar Studies of 5 Fluoropyrimidin 2 Yl Acetic Acid Analogues

Impact of Fluorine Substitution on Biological Activity

The introduction of fluorine into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions, thereby modulating its biological activity. ucd.ie

Key Research Findings:

Enhanced Potency: The presence of a fluorine atom on the pyrimidine (B1678525) ring is often associated with increased biological activity. For instance, in a series of pyrimidine derivatives, the fluorine-substituted compounds demonstrated enhanced inhibitory effects against various biological targets. researchgate.net The high electronegativity of fluorine can influence the electron distribution within the pyrimidine ring, which can be crucial for binding to target proteins. ucd.ie

Metabolic Stability: Fluorine substitution can block sites of metabolism, leading to increased metabolic stability and a longer duration of action. For example, replacing a hydrogen atom with fluorine at a position susceptible to hydroxylation can prevent this metabolic pathway.

Binding Affinity: The fluorine atom can participate in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site of a target enzyme or receptor, thereby enhancing binding affinity.

| Analogue | Modification | Impact on Biological Activity |

| (5-Fluoropyrimidin-2-yl)acetic acid | Parent Compound | Baseline activity |

| (Pyrimidin-2-yl)acetic acid | Removal of Fluorine | Generally reduced potency |

| (5-Chloropyrimidin-2-yl)acetic acid | Fluorine to Chlorine Substitution | Altered electronic properties and steric bulk, variable activity |

| (5-Bromopyrimidin-2-yl)acetic acid | Fluorine to Bromine Substitution | Increased size and lipophilicity, often leading to different target interactions |

This table is generated based on established principles of medicinal chemistry and may not reflect the results of a specific study.

Influence of Acetic Acid Moiety and its Modifications

The acetic acid side chain of this compound is a critical pharmacophoric feature, often responsible for key interactions with biological targets. Modifications to this group can have profound effects on the compound's activity.

Key Research Findings:

Carboxylic Acid Functionality: The carboxylic acid group is often essential for activity, as it can act as a hydrogen bond donor and acceptor, or it can be ionized at physiological pH to form a carboxylate anion that interacts with positively charged residues in a binding pocket.

Esterification: Converting the carboxylic acid to an ester can serve as a prodrug strategy. Esters are generally more lipophilic and can have improved cell permeability. Once inside the cell, they can be hydrolyzed by esterases to release the active carboxylic acid.

Amidation: Replacement of the hydroxyl group of the carboxylic acid with an amine or substituted amine to form an amide can alter the hydrogen bonding capacity and steric profile of the molecule. This can lead to changes in binding affinity and selectivity. For example, in a series of pyrimidine-based inhibitors, substituted amides at the acetic acid position showed varied potencies. gsconlinepress.com

Chain Length and Rigidity: Altering the length of the acetic acid chain or introducing conformational constraints can impact how the molecule fits into the binding site of its target. Shortening or lengthening the chain can misalign the key interacting groups, leading to a loss of activity.

| Modification of Acetic Acid Moiety | Rationale | Potential Outcome |

| Esterification (e.g., ethyl ester) | Prodrug approach, increased lipophilicity | Improved cell permeability, requires in vivo hydrolysis |

| Amidation (e.g., primary or secondary amide) | Altered H-bonding, steric and electronic properties | Modified binding affinity and selectivity |

| Chain extension (e.g., propanoic acid) | Probe binding pocket depth | Potential for enhanced or diminished activity |

| Introduction of a-substituents | Steric hindrance, altered acidity | Can influence conformation and binding |

This table is generated based on established principles of medicinal chemistry and may not reflect the results of a specific study.

Role of Substituents on the Pyrimidine Ring

The pyrimidine ring serves as a central scaffold for this compound, and its decoration with various substituents can fine-tune the molecule's biological profile. ontosight.ainih.gov The nature, size, and position of these substituents are critical determinants of activity. researchgate.net

Key Research Findings:

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups onto the pyrimidine ring can modulate the pKa of the molecule and the electron density of the ring system. These changes can influence the strength of interactions with the biological target. ontosight.ai

Steric Factors: The size and shape of substituents can dictate how the molecule fits into a binding pocket. Bulky substituents may cause steric clashes, leading to a decrease in activity, while smaller substituents might be better tolerated. Conversely, in some cases, a larger group may be required to fill a hydrophobic pocket and enhance binding.

Hydrophobicity/Hydrophilicity: The addition of lipophilic or hydrophilic substituents can alter the compound's solubility and its ability to cross cell membranes. A balance is often sought to achieve adequate aqueous solubility for formulation while maintaining sufficient lipophilicity for cell penetration.

| Position on Pyrimidine Ring | Substituent | Observed Effect on Activity |

| C4 | Chloro | In some pyrimidine derivatives, a 4-chloro group enhanced anti-cancer efficacy. gsconlinepress.com |

| C4/C6 | Methyl | Can influence steric interactions and lipophilicity. ontosight.ai |

| C5 | Halogens (Cl, Br) | The presence of halogens in the phenyl ring of some pyrimidine compounds increased antimicrobial activity. nih.gov |

| Various | Phenyl, substituted phenyl | The nature of substitution on an attached phenyl ring can significantly modulate activity. nih.gov |

This table presents examples from various pyrimidine derivatives and may not be directly applicable to this compound without specific studies.

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to identify the low-energy, stable conformations of a molecule and to determine which of these is the "bioactive conformation"—the shape the molecule adopts when it binds to its target.

Key Research Findings:

Intramolecular Interactions: The conformation of the molecule can be influenced by intramolecular hydrogen bonds or steric repulsions between different parts of the molecule.

Computational Modeling: Techniques such as quantum chemical calculations and molecular dynamics simulations are often used to predict the stable conformers and to dock them into the active site of a target protein. uc.ptresearchgate.net This can provide insights into the key binding interactions and help rationalize SAR data.

Experimental Validation: Experimental techniques like X-ray crystallography of the compound bound to its target protein can provide definitive evidence of the bioactive conformation.

Understanding the bioactive conformation is a key goal of SAR studies, as it can guide the design of more rigid analogues that are "pre-organized" in the correct shape for binding, potentially leading to a significant increase in potency and selectivity.

Preclinical Therapeutic Potential of 5 Fluoropyrimidin 2 Yl Acetic Acid Derivatives

Evaluation in Disease Models (e.g., Cancer Models)

The primary preclinical evaluation of (5-Fluoropyrimidin-2-yl)acetic acid derivatives has been centered on their potential as anticancer agents. In vitro studies using various human cancer cell lines have demonstrated that modifications to the core scaffold can yield compounds with potent cytotoxic activity.

A study focused on novel 2,4,5-substituted pyrimidine (B1678525) derivatives revealed significant inhibitory activity against the human hepatocellular carcinoma BEL-7402 cancer cell line. researchgate.net Several synthesized compounds in this series exhibited potent inhibition with IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) below 0.10 µM. researchgate.net The most active compound, designated 7gc, demonstrated broad-spectrum activity against a panel of human cancer cell lines with IC₅₀ values ranging from 0.024 to 0.55 µM. researchgate.net

Similarly, research into 2-butoxy-4-substituted 5-fluoropyrimidines showed promising cytotoxic effects. researchgate.net These compounds were particularly effective against the BEL-7402 liver cancer cell line. researchgate.net Notably, 2-butoxy-4-chloro-5-fluoropyrimidine (B2655232) displayed the highest potency against lung (A549), leukemia (HL-60), and breast (MCF-7) cancer cell lines. researchgate.net Other derivatives in this series also showed significant activity against MCF-7 and HL-60 cells. researchgate.net

Hybrid molecules incorporating a fluoropyrimidine structure have also been evaluated. A series of 5-fluorocytosine-1,3,4-oxadiazole hybrids, connected via a methylene (B1212753) bridge, were tested against several cancer cell lines. One compound, in particular, showed marked growth inhibition against fibrosarcoma (HT-1080), breast (MCF-7, MDA-MB-231), and lung carcinoma (A-549) cells, with a particularly low IC₅₀ value of 19.56 µM in the HT-1080 line. nih.gov Furthermore, novel 5-fluorouracil-substituted ampelopsin derivatives were found to be effective against leukemia cell lines K562 and the multidrug-resistant K562/ADR line. mdpi.com

The data from these preclinical evaluations in cancer models underscore the potential of this compound derivatives as cytotoxic agents.

Table 1: Cytotoxic Activity of Selected Fluoropyrimidine Derivatives in Human Cancer Cell Lines

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 2,4,5-Substituted Pyrimidines | Compound 7gc | Multiple Human Cancer Lines | 0.024 - 0.55 | researchgate.net |

| 2,4,5-Substituted Pyrimidines | Various | Hepatocellular Carcinoma (BEL-7402) | < 0.10 | researchgate.net |

| 2-Butoxy-5-fluoropyrimidines | 2-butoxy-4-chloro-5-fluoropyrimidine | Lung (A549) | 0.10 | researchgate.net |

| 2-Butoxy-5-fluoropyrimidines | 2-butoxy-4-chloro-5-fluoropyrimidine | Leukemia (HL-60) | 1.66 | researchgate.net |

| 5-Fluorocytosine-oxadiazole Hybrids | Compound 5e | Fibrosarcoma (HT-1080) | 19.56 | nih.gov |

Consideration as Lead Compounds for Drug Discovery

The this compound scaffold and its derivatives are considered promising lead compounds for drug discovery programs. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. The pyrimidine skeleton is a fundamental component of DNA and RNA, and its derivatives have a proven track record in medicine, demonstrating a wide range of biological activities. researchgate.netnih.gov

The rationale for considering these compounds as leads includes:

Proven Pharmacophore: The fluoropyrimidine core is a well-established pharmacophore in cancer therapy, most famously represented by 5-Fluorouracil (B62378) (5-FU). researchgate.netresearchgate.net The development of derivatives aims to improve upon the therapeutic index of existing drugs by enhancing selectivity for tumor cells and reducing nonspecific cytotoxicity. researchgate.net

Synthetic Accessibility: The pyrimidine ring is synthetically versatile, allowing for systematic modifications at various positions. nih.gov This facilitates the exploration of structure-activity relationships (SAR), which are crucial for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov For instance, studies on 2,4,5-substituted pyrimidine derivatives have helped to elucidate the impact of different substituents at the 2- and 5-positions on anticancer activity. researchgate.net

Potential for Prodrug Strategies: The acetic acid moiety offers a handle for creating prodrugs. Prodrugs are inactive or less active molecules that are converted into the active form in the body. This strategy can be used to overcome issues like poor solubility or to achieve targeted drug delivery. researchgate.netmdpi.com

Development of Hybrid Molecules: The scaffold can be linked to other pharmacologically active molecules to create hybrids with potentially synergistic or novel mechanisms of action. nih.govmdpi.com This approach aims to combine the properties of two different drug classes to enhance efficacy or overcome resistance. mdpi.com

The goal of modifying these lead compounds is to develop next-generation therapies that are more effective and less toxic than current treatments. researchgate.net

Combination Therapy Research Prospects

A significant area of research for fluoropyrimidine derivatives, including those related to this compound, is their potential use in combination with other anticancer agents. researchgate.net The rationale behind combination therapy is to attack cancer through multiple pathways simultaneously, which can lead to enhanced efficacy, delayed development of drug resistance, and potentially lower doses of individual agents, thereby reducing toxicity. researchgate.netmdpi.com

Research prospects for combination therapies involving these derivatives are promising:

Synergistic Effects: Combining a fluoropyrimidine derivative with another cytotoxic drug or a targeted agent can produce a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of each drug used alone. For example, studies have shown that combining 5-FU with natural compounds like genistein (B1671435) or curcumin (B1669340) can enhance apoptosis (programmed cell death) in cancer cells. researchgate.netmdpi.com

Overcoming Resistance: Cancer cells can develop resistance to a single therapeutic agent. Using a combination of drugs with different mechanisms of action can make it more difficult for tumors to develop resistance. mdpi.com Derivatives of this compound could be paired with drugs that target different cellular processes, such as DNA repair, cell signaling pathways, or angiogenesis.

Targeted Therapy Combinations: There is strong potential in combining these cytotoxic derivatives with targeted therapies. For instance, a derivative could be used alongside a protein kinase inhibitor, which blocks specific enzymes that cancer cells need to grow. techscience.com This approach combines the broad cell-killing ability of a cytotoxic drug with the precision of a targeted agent.

While many clinical combination therapies currently involve 5-FU itself, the ongoing development of novel derivatives with improved properties suggests that these new compounds will be promising candidates for future combination therapy research, aiming to further improve patient outcomes in cancer treatment. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as (5-Fluoropyrimidin-2-yl)acetic acid, might interact with the binding site of a target protein.

Currently, there is a lack of specific studies detailing the molecular docking of this compound into the active sites of particular protein targets. Such studies would typically involve:

Preparation of the Ligand and Protein: Building a 3D model of this compound and obtaining the crystal structure of a target protein from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software to place the ligand into the protein's binding site in various conformations and orientations.

Scoring and Analysis: Evaluating the predicted binding modes based on scoring functions that estimate the binding affinity. The analysis would identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Without specific research, any discussion of potential protein targets and binding interactions for this compound would be purely speculative.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

A QSAR study involving this compound would require a dataset of structurally similar compounds with experimentally determined biological activities. The process would involve:

Data Collection: Assembling a series of pyrimidine (B1678525) acetic acid derivatives with measured activities against a specific biological target.

Descriptor Calculation: Computing various molecular descriptors for each compound, which quantify different aspects of their chemical structure (e.g., electronic, steric, and hydrophobic properties).

Model Development and Validation: Using statistical methods to build a regression model that correlates the descriptors with the biological activity. The model's predictive power would then be rigorously validated.

No dedicated QSAR studies featuring this compound as a lead compound or part of a training set have been identified in the available literature.

Prediction of Binding Affinities and Interactions

Computational methods can be employed to predict the binding affinity (e.g., in terms of binding free energy, ΔG) of a ligand to its target protein. These predictions are crucial for prioritizing compounds for synthesis and experimental testing.

Techniques for predicting binding affinities include:

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): These methods calculate the binding free energy based on molecular mechanics energy and solvation models.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more computationally intensive but generally more accurate methods for calculating relative binding free energies.

As with molecular docking, there is no specific data available from studies that have predicted the binding affinities and detailed molecular interactions of this compound with any biological target.

Ligand Design and Optimization Strategies

Computational tools are instrumental in the rational design and optimization of ligands to improve their potency, selectivity, and pharmacokinetic properties. Strategies often employed include:

Structure-Based Drug Design (SBDD): This approach utilizes the 3D structure of the target protein to design ligands that fit snugly into the binding site and make favorable interactions.

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, this strategy relies on the knowledge of other molecules that bind to the target to develop a pharmacophore model, which defines the essential features required for binding.

Fragment-Based Drug Discovery (FBDD): This involves identifying small chemical fragments that bind weakly to the target and then growing or linking them to create a more potent ligand.

Given the absence of foundational computational studies on this compound, there are no published examples of its use as a scaffold for ligand design and optimization efforts.

Advanced Research Methodologies and Analytical Approaches

Spectroscopic Techniques (IR, NMR, LC-MS) for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of (5-Fluoropyrimidin-2-yl)acetic acid. Each technique provides unique and complementary information, which, when combined, offers a detailed structural portrait of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features. The carboxylic acid moiety would be readily identifiable by a broad O-H stretching vibration, typically in the range of 3300-2500 cm⁻¹, and a strong C=O (carbonyl) stretching vibration, expected around 1700-1725 cm⁻¹. The presence of the pyrimidine (B1678525) ring and the C-F bond would also give rise to specific absorptions in the fingerprint region (below 1500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the structural confirmation of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyrimidine ring and the methylene (B1212753) (-CH₂-) protons of the acetic acid side chain. The chemical shifts and coupling patterns of the pyrimidine protons would be influenced by the fluorine substituent.

¹³C NMR: The carbon-13 NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyrimidine ring, and the methylene carbon. The carbon atoms bonded to or in proximity to the fluorine atom would exhibit characteristic splitting patterns due to C-F coupling.

| Predicted ¹H NMR Data for this compound |

| Proton |

| H on Pyrimidine Ring |

| H on Pyrimidine Ring |

| -CH₂- |

| -COOH |

| Predicted ¹³C NMR Data for this compound |

| Carbon |

| C=O (Carboxylic Acid) |

| C-F on Pyrimidine Ring |

| C on Pyrimidine Ring |

| C on Pyrimidine Ring |

| -CH₂- |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is instrumental in confirming the molecular weight of this compound and can provide valuable structural information through fragmentation analysis. In a typical LC-MS analysis, the compound is first separated from any impurities on an HPLC column and then introduced into the mass spectrometer, where it is ionized, and its mass-to-charge ratio is determined.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of pharmaceutical compounds. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be suitable for analyzing this compound. The purity is determined by integrating the peak area of the main compound and any impurities detected, typically by UV absorbance at a wavelength where the pyrimidine ring shows strong absorption.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the different components can be separated and visualized, often under UV light.

| Illustrative HPLC Method for Purity Analysis |

| Parameter |

| Column |

| Mobile Phase A |

| Mobile Phase B |

| Gradient |

| Flow Rate |

| Detection |

| Injection Volume |

Biological Assay Methodologies (e.g., MTT, DPPH)

To investigate the potential biological activities of this compound, various in vitro assays can be employed. The MTT assay for cytotoxicity and the DPPH assay for antioxidant activity are two common examples.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. In the context of drug discovery, it is widely used to measure the cytotoxic effects of a compound on cancer cell lines. The assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells, and it can be quantified by measuring the absorbance at a specific wavelength. The results are often expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. Studies on various pyrimidine derivatives have demonstrated their potential cytotoxic activities against different cancer cell lines cymitquimica.com.

DPPH Assay for Antioxidant Activity

Future Research Directions and Translational Outlook

Exploration of Novel Biological Activities

While the fluoropyrimidine scaffold is well-established in oncology, the unique structure of (5-Fluoropyrimidin-2-yl)acetic acid invites the exploration of a wider range of biological activities. The pyrimidine (B1678525) ring is a valuable building block in the development of new pesticides and pharmaceuticals. Research into related pyrimidine and furan (B31954) derivatives has revealed a broad spectrum of bioactivity, suggesting that novel applications for this compound derivatives may be uncovered.

Future research will likely focus on synthesizing new analogues and screening them for a variety of therapeutic effects. For instance, studies on other novel pyrimidine compounds have demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Neisseria gonorrhoeae nih.gov. Similarly, various 5-oxopyrrolidine derivatives have been characterized for both anticancer and antimicrobial properties against multidrug-resistant pathogens mdpi.com. The synthesis of nitrofuran derivatives has also yielded compounds with promising antifungal activity mdpi.com. There is also precedent for pyrimidine sulfonate esters showing potential as agents against rice leaf blight mdpi.com. Furthermore, the exploration of hydroxamic acids has identified compounds with neuroprotective effects, suggesting a potential role in treating neurodegenerative diseases like Alzheimer's nih.gov. By modifying the acetic acid side chain or the pyrimidine ring of this compound, researchers can create libraries of new chemical entities to test for these and other activities.

Table 1: Examples of Biological Activities in Related Heterocyclic Compounds

| Compound Class | Biological Activity Investigated | Target Organism/Cell Line | Reference |

|---|---|---|---|

| 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines | Antibacterial | Neisseria gonorrhoeae, Staphylococcus aureus | nih.gov |

| 5-Oxopyrrolidine derivatives | Anticancer, Antimicrobial | A549 human lung adenocarcinoma, multidrug-resistant bacteria | mdpi.com |

| Nitrofuran derivatives | Antifungal | Wide range of fungal species | mdpi.com |

| Pyrimidine Sulfonate Esters | Antibacterial (Agrochemical) | Rice leaf blight (Xanthomonas oryzae pv. oryzae) | mdpi.com |

Development of Targeted Delivery Systems

A significant hurdle in chemotherapy is the lack of specificity, which leads to adverse effects on healthy tissues . Targeted drug delivery systems aim to concentrate therapeutic agents at the site of disease, enhancing their efficacy while minimizing systemic toxicity . This is a critical area of research for fluoropyrimidine-based compounds.

A promising strategy has been demonstrated for the closely related compound 5-fluorouracil-1-acetic acid (5-FA). Researchers have successfully used a targeted drug delivery system based on a hepatitis B virus-like nanoparticle (VLNP) to specifically deliver 5-FA to cancer cells that overexpress the epithelial growth factor receptor (EGFR) nih.govresearchgate.net. In this system, a cell-penetrating peptide that binds to EGFR was displayed on the surface of the VLNP nih.govnih.gov. Studies showed that 5-FA itself was less toxic than its parent compound, 5-fluorouracil (B62378) (5-FU), but its cytotoxicity was significantly enhanced when conjugated to the VLNP researchgate.netnih.gov. The targeted VLNP was shown to internalize into cancer cells in an EGFR-dependent manner and induce cell death nih.govresearchgate.net. This approach expands the potential of delivering chemically modified 5-FU derivatives to specific cancer cells nih.gov. Future work will likely involve exploring other nanocarriers like liposomes, polymeric nanoparticles, and dendrimers, and targeting different receptors overexpressed on cancer cells to broaden the applicability of this approach arxiv.org.

Table 2: Cytotoxicity of 5-fluorouracil (5-FU) vs. Targeted 5-fluorouracil-1-acetic acid (5-FA) Conjugate

| Cell Line | Receptor Targeted | IC50 of 5-FU (µM) | Outcome of Targeted 5-FA-VLNP | Reference |

|---|---|---|---|---|

| A431 (human squamous carcinoma) | EGFR | 47.02 ± 0.65 | Killed cells in an EGFR-dependent manner | nih.gov |

| HT29 (human colorectal cancer) | EGFR | 85.37 ± 1.81 | Killed cells in an EGFR-dependent manner | nih.gov |

Investigation of Drug Resistance Mechanisms

The development of drug resistance is a frequent cause of treatment failure for many malignancies, including those treated with fluoropyrimidines nih.gov. Understanding the molecular mechanisms by which cells become resistant to this compound and its derivatives is essential for developing strategies to overcome this challenge. Research on the parent compound 5-FU provides a solid foundation for these investigations.

Several key mechanisms of resistance to fluoropyrimidines have been identified:

Target Enzyme Amplification : A primary mechanism of action for 5-FU is the inhibition of thymidylate synthase (TYMS), an enzyme critical for DNA synthesis nih.gov. Resistant cells have been shown to have significantly increased levels of TYMS, which effectively dilutes the inhibitory effect of the drug nih.gov.

Altered Drug Metabolism : Fluoropyrimidines are prodrugs that must be converted into active metabolites. For instance, 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd) requires thymidine (B127349) kinase to be converted to its active form, FdUMP. Cancer cells that are deficient in this enzyme can exhibit high levels of resistance nih.gov.

Decreased Drug Accumulation : Resistance can arise from changes in how the drug enters and exits the cell.

Increased Efflux : ATP-binding cassette (ABC) transporters are transmembrane pumps that can actively export drugs out of the cell, reducing their intracellular concentration and bioavailability. Overexpression of ABC proteins is a major factor in multi-drug resistance nih.gov.

Reduced Influx : The entry of 5-FU into cells is facilitated by solute carrier (SLC) transporters nih.gov. A decrease in the expression or function of these transporters can lead to reduced drug uptake and subsequent resistance nih.gov.

Future research must investigate whether these same mechanisms confer resistance to this compound and its derivatives. This involves studying resistant cell lines to identify genetic and proteomic changes, which can inform the development of combination therapies or next-generation compounds designed to bypass these resistance pathways.

Prospects for Clinical Translation and Drug Development

The path from a promising compound to a clinically approved drug is a multi-stage process known as translational research dndi.orgnih.gov. This process bridges basic research with clinical applications, involving preclinical safety and tolerability assessments, formulation development, and establishing dosing requirements before moving into human clinical trials dndi.org.

For derivatives of this compound, several factors will influence their clinical prospects. The successful preclinical demonstration of targeted delivery systems for the related 5-FA is a significant step forward researchgate.netnih.gov. It addresses the "right tissue" and "right patient" components of the "5R framework" (Right Target, Right Tissue, Right Safety, Right Patient, Right Commercial Potential) that is often used to guide drug development nih.gov. This type of preclinical proof-of-concept is crucial for attracting the investment needed to move a drug candidate into Phase I clinical trials researchgate.net.

However, significant hurdles remain. The potential for drug resistance must be thoroughly addressed. Pharmacodynamic biomarkers—which measure the immediate effect of a drug on its target—will need to be developed to help determine if the drug is effective in early-phase trials nih.gov. These biomarkers can act as surrogate endpoints, potentially reducing the duration and size of later-stage clinical trials nih.gov. The ultimate goal is to demonstrate a beneficial therapeutic effect on clinical outcomes in a well-defined patient population researchgate.net. While the journey is long and complex, the continued investigation into novel activities, targeted delivery, and mechanisms of resistance will be paramount in determining the future clinical utility of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.